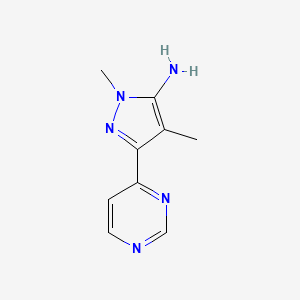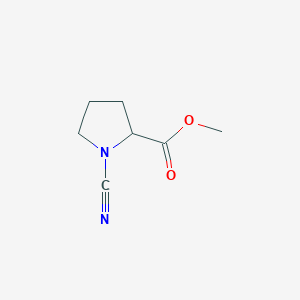
5-(Chloromethyl)-3-cyclopentyl-1,3-oxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Chloromethyl)-3-cyclopentyl-1,3-oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of a chloromethyl group attached to the oxazolidinone ring, which is further substituted with a cyclopentyl group. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3-cyclopentyl-1,3-oxazolidin-2-one typically involves the reaction of cyclopentylamine with chloroacetyl chloride to form an intermediate, which is then cyclized to produce the desired oxazolidinone. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out at a temperature range of 0°C to 50°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher yields and purity of the final product.
化学反应分析
Types of Reactions
5-(Chloromethyl)-3-cyclopentyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazolidinone derivatives with different functional groups.
Reduction Reactions: Reduction of the oxazolidinone ring can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at temperatures ranging from room temperature to 100°C.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
科学研究应用
5-(Chloromethyl)-3-cyclopentyl-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Oxazolidinone derivatives are known for their antibiotic properties, and this compound is explored for its potential use in developing new antibiotics.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
作用机制
The mechanism of action of 5-(Chloromethyl)-3-cyclopentyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the context of its potential antibiotic properties, the compound may inhibit bacterial protein synthesis by binding to the bacterial ribosome. This binding interferes with the translation process, ultimately leading to the inhibition of bacterial growth and proliferation.
相似化合物的比较
Similar Compounds
5-(Chloromethyl)furfural: A compound with a similar chloromethyl group but attached to a furan ring instead of an oxazolidinone ring.
3-Cyclopentyl-1,3-oxazolidin-2-one: A compound lacking the chloromethyl group but sharing the oxazolidinone and cyclopentyl moieties.
Uniqueness
5-(Chloromethyl)-3-cyclopentyl-1,3-oxazolidin-2-one is unique due to the presence of both the chloromethyl and cyclopentyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various synthetic and research applications.
属性
分子式 |
C9H14ClNO2 |
|---|---|
分子量 |
203.66 g/mol |
IUPAC 名称 |
5-(chloromethyl)-3-cyclopentyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H14ClNO2/c10-5-8-6-11(9(12)13-8)7-3-1-2-4-7/h7-8H,1-6H2 |
InChI 键 |
YULHOLYBCUHNPL-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)N2CC(OC2=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B15239436.png)
![Ethyl 2-(3-{[(3,4-dichlorophenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate](/img/structure/B15239440.png)
![N-[3-(Methylsulfanyl)propyl]cyclohexanamine](/img/structure/B15239443.png)


![3-Oxa-8-azabicyclo[3.2.1]oct-6-ene](/img/structure/B15239480.png)

amine](/img/structure/B15239499.png)



![2-{[(pyrrolidin-2-yl)methyl]sulfanyl}-1H-1,3-benzodiazole](/img/structure/B15239522.png)


